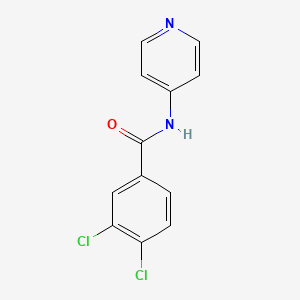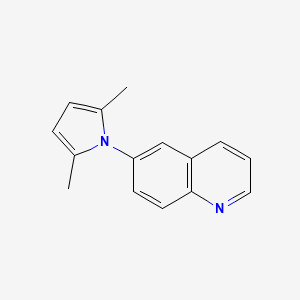![molecular formula C12H16N2OS B5850303 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide, also known as DAPH-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPH-3 is a thioamide derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been used as a tool to study the role of calcium channels in synaptic transmission. In immunology, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to modulate the function of immune cells, including T cells and macrophages.
Mechanism of Action
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the inhibition of voltage-gated calcium channels, which are essential for the regulation of calcium influx into cells. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide binds to the channel and inhibits its activity, leading to a decrease in calcium influx and subsequent downstream effects. The inhibition of calcium channels by N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to induce apoptosis in cancer cells and modulate immune cell function.
Biochemical and Physiological Effects:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune cell function. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to decrease the release of neurotransmitters, leading to a decrease in synaptic transmission.
Advantages and Limitations for Lab Experiments
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for calcium channels. However, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is also known to have poor solubility in water, which can make it difficult to use in some experiments. Additionally, the synthesis method for N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is complex and requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide. One potential direction is the development of more efficient synthesis methods that can produce N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide in larger quantities. Another direction is the exploration of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide's potential applications in other fields, such as cardiovascular research. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide and its potential side effects.
Conclusion:
In conclusion, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential applications in cancer research, neuroscience, and immunology. The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the inhibition of voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent downstream effects. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for calcium channels, but also has limitations such as poor solubility in water. There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide, including the development of more efficient synthesis methods and the exploration of its potential applications in other fields.
Synthesis Methods
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide is synthesized through a series of chemical reactions that involve the condensation of 3,5-dimethylaniline with carbon disulfide, followed by the reaction with ethyl chloroacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide. The synthesis method is complex and requires expertise in organic chemistry.
properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-4-11(15)14-12(16)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFODDCJBXXFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)

![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)